

# An In-depth Technical Guide to 2-Cyanocyclobutane-1-carboxylic acid

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## Compound of Interest

Compound Name: 2-Cyanocyclobutane-1-carboxylic acid

Cat. No.: B1380300

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This technical guide provides a comprehensive overview of **2-Cyanocyclobutane-1-carboxylic acid**, including its chemical identifiers, physical properties, and potential synthetic pathways. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of specific experimental data for this compound, this guide also incorporates general principles and data from analogous cyclobutane derivatives to provide a broader context and potential research directions.

## Chemical Identifiers and Properties

**2-Cyanocyclobutane-1-carboxylic acid** is a substituted cyclobutane derivative containing both a nitrile and a carboxylic acid functional group. These functional groups make it a potentially valuable building block in medicinal chemistry and organic synthesis.

Table 1: Chemical Identifiers for **2-Cyanocyclobutane-1-carboxylic acid**

Identifier	Value	Source
CAS Number	1508446-57-8	[1]
Molecular Formula	C <sub>6</sub> H <sub>7</sub> NO <sub>2</sub>	[1]
Molecular Weight	125.127 g/mol	[1]
IUPAC Name	2-cyanocyclobutane-1-carboxylic acid	-
Purity	≥97% (Commercially available)	[1]

Table 2: Physical and Chemical Properties

Property	Value	Notes
Physical State	Solid (predicted)	Based on similar small molecule carboxylic acids.
Storage	Room temperature	[1]
Solubility	Data not available	Expected to be soluble in polar organic solvents.
Melting Point	Data not available	-
Boiling Point	Data not available	-
pKa	Data not available	The carboxylic acid proton is expected to be acidic.

## Synthesis and Experimental Protocols

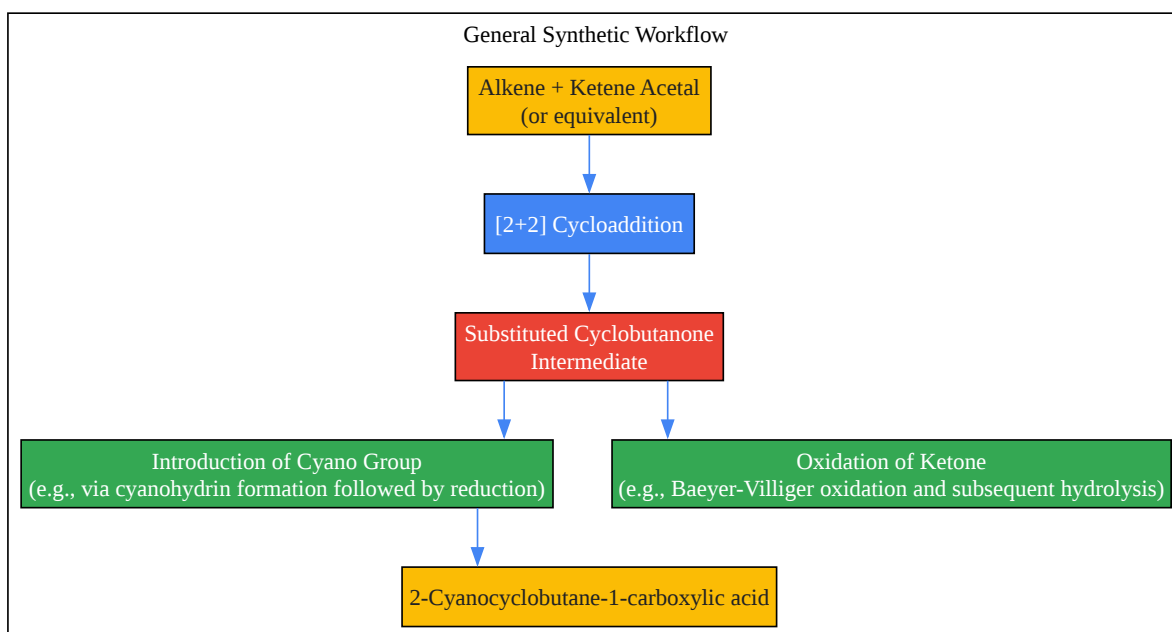
While specific, detailed experimental protocols for the synthesis of **2-Cyanocyclobutane-1-carboxylic acid** are not readily available in the public domain, a general understanding of cyclobutane synthesis allows for the postulation of viable synthetic routes. The construction of the cyclobutane ring is a key challenge, often addressed through photochemical [2+2] cycloadditions or multi-step ring-closing reactions.

General Synthetic Strategy:

A plausible synthetic approach could involve the following key steps:

- **Formation of a Cyclobutane Precursor:** A [2+2] cycloaddition of an alkene with a ketene or another suitable olefin is a common method for forming the cyclobutane core. For this target molecule, a cycloaddition that results in a precursor with functional groups amenable to conversion to a nitrile and a carboxylic acid would be ideal.
- **Introduction of Functional Groups:** Following the formation of the cyclobutane ring, the nitrile and carboxylic acid functionalities can be introduced or unmasked from precursor groups. For instance, a 1-cyano-1-carboxycyclobutane could be synthesized and subsequently decarboxylated to yield a cyclobutanecarboxylic acid, though this would not yield the desired 1,2-substitution pattern directly.<sup>[2]</sup>

A potential, though unverified, synthetic workflow is outlined below.



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Caption: A conceptual workflow for the synthesis of **2-Cyanocyclobutane-1-carboxylic acid**.

Note on Experimental Protocols: Researchers aiming to synthesize this compound should consult literature on the synthesis of substituted cyclobutanes and adapt existing protocols. Key reaction types to investigate include:

- [2+2] photocycloadditions.
- Ring-closing metathesis (RCM).
- Intramolecular nucleophilic substitution reactions.

## Biological and Pharmaceutical Context

The cyclobutane motif is of growing interest in medicinal chemistry due to its unique three-dimensional structure, which can provide novel intellectual property and improved pharmacological properties.[3] Cyclobutane-containing compounds are found in some natural products and have been incorporated into drug candidates.[3]

The presence of both a nitrile and a carboxylic acid group on the cyclobutane scaffold of **2-Cyanocyclobutane-1-carboxylic acid** suggests several potential applications:

- Scaffold for Drug Discovery: The rigid cyclobutane ring can act as a conformationally constrained scaffold, useful for positioning other functional groups in specific orientations for interaction with biological targets.
- Bioisosteric Replacement: The cyano group can act as a bioisostere for other functional groups, such as a carbonyl group or a halide, potentially modulating the electronic and steric properties of a molecule.
- Metabolic Stability: The strained cyclobutane ring can influence the metabolic stability of a drug candidate.

While no specific biological activities have been reported for **2-Cyanocyclobutane-1-carboxylic acid** itself, related cyclobutane-containing molecules have shown a range of activities, including antimicrobial and anticancer properties.[4]

## Spectroscopic and Analytical Characterization

Specific spectroscopic data for **2-Cyanocyclobutane-1-carboxylic acid** is not available in published literature. However, the expected spectroscopic signatures can be predicted based on its structure.

Table 3: Predicted Spectroscopic Features

Technique	Expected Features
$^1\text{H}$ NMR	Complex multiplets in the aliphatic region (1.5-3.5 ppm) corresponding to the cyclobutane ring protons. A broad singlet for the carboxylic acid proton (>10 ppm).
$^{13}\text{C}$ NMR	Resonances for the cyclobutane carbons, a quaternary carbon for the nitrile (~120 ppm), and a quaternary carbon for the carboxylic acid (~170-180 ppm).
IR Spectroscopy	A characteristic sharp peak for the nitrile ( $\text{C}\equiv\text{N}$ ) stretch around $2250\text{ cm}^{-1}$ . A broad O-H stretch for the carboxylic acid around $3000\text{ cm}^{-1}$ and a strong C=O stretch around $1700\text{ cm}^{-1}$ .
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of $125.127\text{ g/mol}$ , along with characteristic fragmentation patterns.

## Conclusion and Future Directions

**2-Cyanocyclobutane-1-carboxylic acid** is a chemical entity with potential as a building block in organic synthesis and drug discovery. While detailed experimental data is currently scarce, its structural features suggest it could be a valuable tool for medicinal chemists. Future research should focus on the development of efficient and stereocontrolled synthetic routes to this compound and its derivatives. Subsequent biological screening of these compounds could uncover novel therapeutic applications. The establishment of a comprehensive analytical and

spectroscopic database for this molecule is also a critical next step for facilitating its use in the broader scientific community.

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## References

- 1. calpaclab.com [calpaclab.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Cyclobutanes in Small-Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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